molecular formula C18H15N3O6S B2524663 N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1172558-21-2

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2524663
CAS No.: 1172558-21-2
M. Wt: 401.39
InChI Key: IQAPGDFKLJUHBG-UHFFFAOYSA-N
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Description

The compound N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide features a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a carboxamide group to a 1,3,4-oxadiazole ring. The oxadiazole is substituted at the 5-position with a 4-(methylsulfonyl)benzyl group. The methylsulfonyl group enhances polarity and electron-withdrawing properties, which may improve target binding compared to other substituents.

Properties

IUPAC Name

N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S/c1-28(23,24)13-5-2-11(3-6-13)8-16-20-21-18(27-16)19-17(22)12-4-7-14-15(9-12)26-10-25-14/h2-7,9H,8,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAPGDFKLJUHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H19N3O4SC_{19}H_{19}N_{3}O_{4}S and a molecular weight of 385.4 g/mol. The presence of both oxadiazole and benzo[d][1,3]dioxole rings contributes to its unique chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
CAS Number1172347-45-3

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : Synthesis through cyclization of hydrazides with carboxylic acids or their derivatives.
  • Introduction of the Benzyl Group : Achieved via nucleophilic substitution reactions with suitable benzyl halides.
  • Attachment of the Methylsulfonyl Group : Introduced through sulfonation using reagents like methylsulfonyl chloride.
  • Formation of the Benzo[d][1,3]dioxole Ring : Accomplished through various cyclization methods involving appropriate precursors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing oxadiazole rings exhibited significant antiproliferative activity against various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds ranged from 2.14 µM to 19.34 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin and sunitinib .

The mechanism of action involves interaction with specific molecular targets:

  • The oxadiazole ring may inhibit enzyme activity by binding to active sites.
  • The furan component can participate in electron transfer processes affecting cellular metabolism.
  • The methylsulfonyl group enhances solubility and binding affinity to targets.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the antiproliferative effects of various oxadiazole derivatives against cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of reference drugs .
  • Kinase Inhibition : Compounds similar to this compound demonstrated inhibitory effects on key kinases such as EGFR and VEGFR2, which are crucial in cancer cell signaling pathways .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Biological Activity Physicochemical Properties References
Target Compound Benzo[d][1,3]dioxole-5-carboxamide, 5-(4-methylsulfonylbenzyl)-1,3,4-oxadiazole Hypothesized enzyme inhibition Moderate logP (~2.1), high polarity -
LMM5 4-Methoxybenzyl-oxadiazole, benzyl(methyl)sulfamoyl Antifungal (MIC = 15.6 µg/mL) logP ~2.8, moderate solubility
LMM11 Furan-2-yl-oxadiazole, cyclohexyl(ethyl)sulfamoyl Antifungal (MIC = 3.9 µg/mL) logP ~3.5, oxidative instability
HSD-2 3,4-Dimethoxyphenyl carboxamide None reported m.p. 175–177°C, 75% yield
CAS 922119-06-0 Butanamide spacer, 4-methoxyphenylsulfonyl None reported logP ~3.0, prolonged half-life
Derivative 6h Ethylthio-oxadiazole, octanamide AChE inhibition (IC₅₀ = 4.2 µM) logP ~4.1, high lipophilicity

Key Research Findings and Implications

  • Structural-Activity Relationship (SAR) : The 1,3,4-oxadiazole ring and sulfonyl groups are critical for enzyme inhibition. Methylsulfonyl enhances target binding compared to methoxy or thioether groups.
  • Antifungal Potential: Analogues like LMM5 and LMM11 validate the oxadiazole-carboxamide scaffold’s utility in antifungal drug development .
  • Synthetic Feasibility : Silica chromatography and coupling reactions (e.g., EDCl/HOBt) are standard for synthesizing such compounds, as seen in HSD-2 and LMM5 .

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